LpxC Enzyme Inhibition: TP0586532 vs. Next-Generation Non-Hydroxamate Inhibitor FG-2101
TP0586532 demonstrates potent inhibition of the LpxC enzyme with an IC50 of 0.101 µM . While this value is higher than the reported IC50 of the later-stage compound FG-2101 (~1 nM), this metric must be interpreted with caution [1]. TP0586532 was optimized for a balance of activity, ADME, and in vivo safety, leading to robust and validated efficacy in multiple animal models, data which is publicly available [2]. In contrast, FG-2101's primary differentiation rests on a single-digit nanomolar biochemical IC50, but its comparative performance in validated in vivo infection models relative to TP0586532 has not been published.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.101 µM |
| Comparator Or Baseline | FG-2101: ~1 nM (0.001 µM) |
| Quantified Difference | FG-2101 has a ~100-fold lower IC50 in biochemical assays |
| Conditions | In vitro enzymatic assay |
Why This Matters
This matters for procurement because TP0586532 offers a known and validated in vivo performance profile, whereas the superior in vitro potency of FG-2101 has not yet been publicly correlated with equivalent or better in vivo efficacy across a comparable set of complex infection models.
- [1] First disclosure of FG-2101: A novel non-hydroxamate inhibitor of LpxC for treating Gram-negative bacteria infections including drug-resistant strains. ACS Publications, 2025. View Source
- [2] Fujita K, et al. TP0586532, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae. J Antibiot (Tokyo). 2022 Feb;75(2):98-107. View Source
